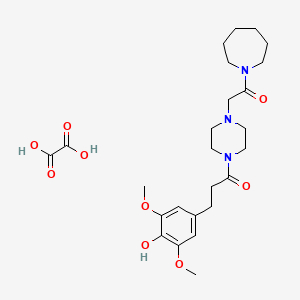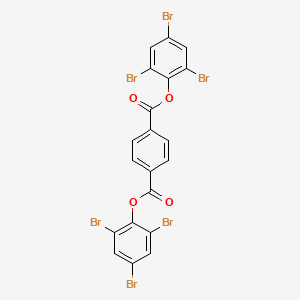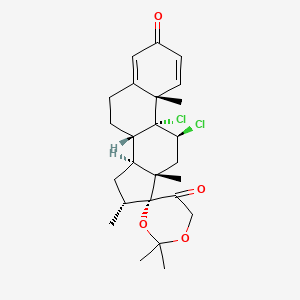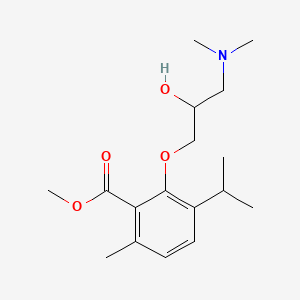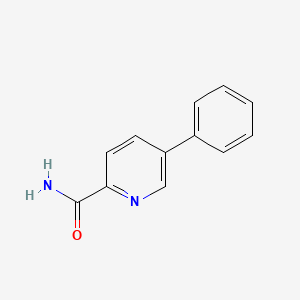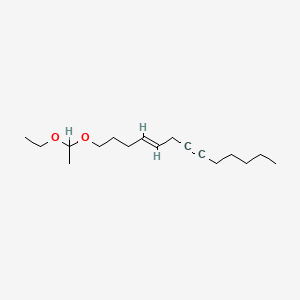
4-Tridecen-7-yne, 1-(1-ethoxyethoxy)-, (4E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(1-Ethoxyethoxy)tridec-4-en-7-yne is an organic compound with the molecular formula C17H30O2 It is characterized by the presence of an ethoxyethoxy group attached to a tridec-4-en-7-yne backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1-Ethoxyethoxy)tridec-4-en-7-yne typically involves the reaction of appropriate alkyne and alkene precursors under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, to form the carbon-carbon triple bond. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran, under an inert atmosphere.
Industrial Production Methods
Industrial production of (E)-(1-Ethoxyethoxy)tridec-4-en-7-yne may involve large-scale synthesis using similar catalytic processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
(E)-(1-Ethoxyethoxy)tridec-4-en-7-yne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxyethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical for reducing the triple bond.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes.
科学的研究の応用
(E)-(1-Ethoxyethoxy)tridec-4-en-7-yne has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (E)-(1-Ethoxyethoxy)tridec-4-en-7-yne involves its interaction with molecular targets, such as enzymes or receptors. The ethoxyethoxy group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach and interact with its targets. The specific pathways involved depend on the context of its use, such as inhibition of enzymatic activity or modulation of receptor function.
類似化合物との比較
Similar Compounds
(E)-(1-Methoxyethoxy)tridec-4-en-7-yne: Similar structure but with a methoxy group instead of an ethoxy group.
(E)-(1-Propoxyethoxy)tridec-4-en-7-yne: Contains a propoxy group, leading to different physical and chemical properties.
(E)-(1-Butoxyethoxy)tridec-4-en-7-yne: Features a butoxy group, which can affect its reactivity and applications.
Uniqueness
(E)-(1-Ethoxyethoxy)tridec-4-en-7-yne is unique due to its specific ethoxyethoxy group, which imparts distinct solubility and reactivity characteristics. This uniqueness makes it valuable in applications where these properties are advantageous, such as in the synthesis of specialized organic compounds or in biological studies.
特性
CAS番号 |
61565-23-9 |
|---|---|
分子式 |
C17H30O2 |
分子量 |
266.4 g/mol |
IUPAC名 |
(E)-1-(1-ethoxyethoxy)tridec-4-en-7-yne |
InChI |
InChI=1S/C17H30O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-19-17(3)18-5-2/h12-13,17H,4-8,11,14-16H2,1-3H3/b13-12+ |
InChIキー |
CJVKIEPXYQXRFT-OUKQBFOZSA-N |
異性体SMILES |
CCCCCC#CC/C=C/CCCOC(C)OCC |
正規SMILES |
CCCCCC#CCC=CCCCOC(C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B13754715.png)
![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)



